molecular formula C18H14N4O4S4 B11130959 methyl N-(2-{5-[(methoxycarbonyl)amino]-4-(thiophen-2-yl)-1,3-thiazol-2-yl}-4-(thiophen-2-yl)-1,3-thiazol-5-yl)carbamate

methyl N-(2-{5-[(methoxycarbonyl)amino]-4-(thiophen-2-yl)-1,3-thiazol-2-yl}-4-(thiophen-2-yl)-1,3-thiazol-5-yl)carbamate

Cat. No.: B11130959
M. Wt: 478.6 g/mol
InChI Key: UMIZCBLNBNKYBY-UHFFFAOYSA-N
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Description

Methyl N-(2-{5-[(methoxycarbonyl)amino]-4-(thiophen-2-yl)-1,3-thiazol-2-yl}-4-(thiophen-2-yl)-1,3-thiazol-5-yl)carbamate is a complex organic compound that features a unique structure with multiple thiazole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(2-{5-[(methoxycarbonyl)amino]-4-(thiophen-2-yl)-1,3-thiazol-2-yl}-4-(thiophen-2-yl)-1,3-thiazol-5-yl)carbamate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and thiophene intermediates, followed by their coupling and subsequent functionalization to introduce the methoxycarbonyl and carbamate groups. Common reagents used in these reactions include thionyl chloride, thiourea, and methyl chloroformate, under conditions such as reflux and inert atmosphere.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2-{5-[(methoxycarbonyl)amino]-4-(thiophen-2-yl)-1,3-thiazol-2-yl}-4-(thiophen-2-yl)-1,3-thiazol-5-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene rings would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

Methyl N-(2-{5-[(methoxycarbonyl)amino]-4-(thiophen-2-yl)-1,3-thiazol-2-yl}-4-(thiophen-2-yl)-1,3-thiazol-5-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl N-(2-{5-[(methoxycarbonyl)amino]-4-(thiophen-2-yl)-1,3-thiazol-2-yl}-4-(thiophen-2-yl)-1,3-thiazol-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-(2-methoxy-5-methylphenyl)carbamate: Similar in structure but lacks the thiazole and thiophene rings.

    Methyl N-(2-thiophen-2-yl)carbamate: Contains the thiophene ring but lacks the thiazole rings and methoxycarbonyl group.

Uniqueness

Methyl N-(2-{5-[(methoxycarbonyl)amino]-4-(thiophen-2-yl)-1,3-thiazol-2-yl}-4-(thiophen-2-yl)-1,3-thiazol-5-yl)carbamate is unique due to its combination of thiazole and thiophene rings, along with the methoxycarbonyl and carbamate functional groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C18H14N4O4S4

Molecular Weight

478.6 g/mol

IUPAC Name

methyl N-[2-[5-(methoxycarbonylamino)-4-thiophen-2-yl-1,3-thiazol-2-yl]-4-thiophen-2-yl-1,3-thiazol-5-yl]carbamate

InChI

InChI=1S/C18H14N4O4S4/c1-25-17(23)21-13-11(9-5-3-7-27-9)19-15(29-13)16-20-12(10-6-4-8-28-10)14(30-16)22-18(24)26-2/h3-8H,1-2H3,(H,21,23)(H,22,24)

InChI Key

UMIZCBLNBNKYBY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=C(N=C(S1)C2=NC(=C(S2)NC(=O)OC)C3=CC=CS3)C4=CC=CS4

Origin of Product

United States

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